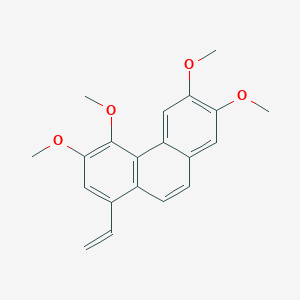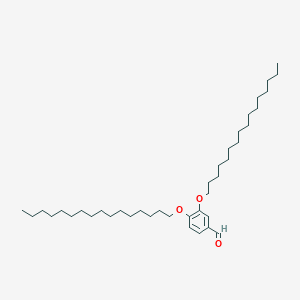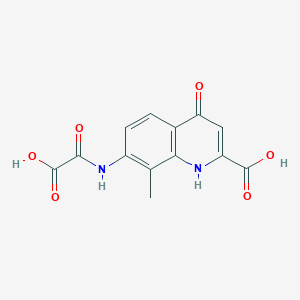
Cyano(phenyl)methyl cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyano(phenyl)methyl cyclopropanecarboxylate is an organic compound with the molecular formula C12H11NO2 It is a derivative of cyclopropane, a three-membered carbon ring, and contains a cyano group (–CN) and a phenyl group (–C6H5) attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(phenyl)methyl cyclopropanecarboxylate typically involves the reaction of cyanoacetic acid derivatives with phenyl-substituted cyclopropanes. One common method is the reaction of cyanoacetic acid with phenylcyclopropanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity this compound for industrial applications.
化学反応の分析
Types of Reactions
Cyano(phenyl)methyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
科学的研究の応用
Cyano(phenyl)methyl cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of Cyano(phenyl)methyl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids or nucleotides. The phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the cyclopropane ring’s strained nature can make it reactive towards various chemical transformations, contributing to its biological activity.
類似化合物との比較
Similar Compounds
Cyano(phenyl)methyl cyclobutanecarboxylate: Similar structure but with a four-membered cyclobutane ring.
Cyano(phenyl)methyl cyclopentanecarboxylate: Similar structure but with a five-membered cyclopentane ring.
Cyano(phenyl)methyl cyclohexanecarboxylate: Similar structure but with a six-membered cyclohexane ring.
Uniqueness
Cyano(phenyl)methyl cyclopropanecarboxylate is unique due to its three-membered cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
特性
CAS番号 |
61066-84-0 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
[cyano(phenyl)methyl] cyclopropanecarboxylate |
InChI |
InChI=1S/C12H11NO2/c13-8-11(9-4-2-1-3-5-9)15-12(14)10-6-7-10/h1-5,10-11H,6-7H2 |
InChIキー |
POGISOCYCQEQTF-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)OC(C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


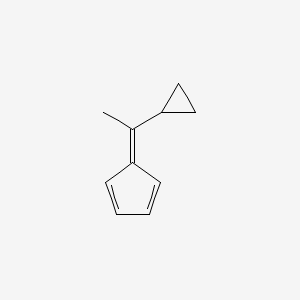


![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)

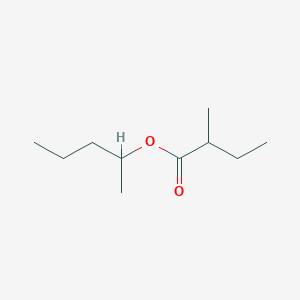
![N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide](/img/structure/B14609232.png)
